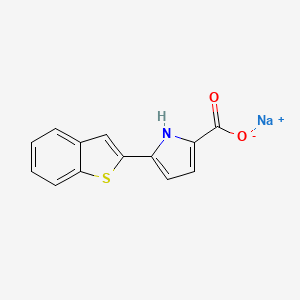

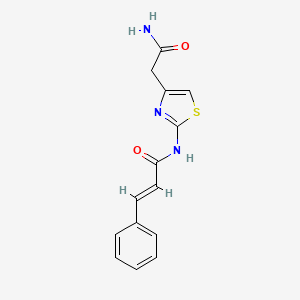

3-(Hydroxymethyl)azetidin-3-ol oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Hydroxymethyl)azetidin-3-ol oxalate, also known as AZetidine-3-ol, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound has been studied extensively for its ability to act as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and other biologically active compounds. In

科学的研究の応用

Stereoselective Synthesis Applications : The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes can lead to the stereospecific formation of pyrrolidin-3-ols and/or 2-(hydroxymethyl)azetidines, demonstrating its application in stereoselective synthesis (Medjahdi et al., 2009).

Transformation into Other Compounds : There is a possibility to transform trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, showing the versatility of azetidine compounds in chemical transformations (Mollet et al., 2011).

Synthesis from Glucose : Azetidine iminosugars, including forms of azetidin-3-ol, can be synthesized from d-glucose. This method illustrates the potential of deriving azetidine-based compounds from natural sources like glucose for various applications (Lawande et al., 2015).

Use in Drug Discovery : Azetidine compounds have been used to introduce oxetane or azetidine into heteroaromatic systems that are significant in drug discovery, such as EGFR inhibitors and antimalarials (Duncton et al., 2009).

Enantiospecific Synthesis for Antiviral Agents : There has been enantiospecific synthesis of bis(hydroxymethyl)azetidin-1-yl pyrimidine nucleosides as potential antiviral agents, highlighting its application in medicinal chemistry (Hosono et al., 1994).

Synthesis of Diaryl Azetidines : Diaryl azetidines can be synthesized from N-Boc-3-aryl-3-azetidinols using Friedel-Crafts arylation conditions, showing the potential for creating structurally diverse azetidine derivatives (Das et al., 2020).

Carbohydrate-Derived Scaffolds : Bicyclic azetidin-3-ones derived from carbohydrates can serve as scaffolds for the synthesis of highly substituted azetidines, indicating its use in developing novel complex azetidine structures (Martínez & Fleet, 2014).

作用機序

Target of Action

The primary target of 3-(Hydroxymethyl)azetidin-3-ol Oxalate is the DNA polymerase Theta (Pol θ) . Pol θ is a low fidelity DNA polymerase that plays a crucial role in DNA repair, particularly in the repair of double-strand breaks via the alternative end-joining pathway .

Mode of Action

This compound interacts with Pol θ, inhibiting its function .

Biochemical Pathways

The inhibition of Pol θ affects the alternative end-joining pathway of DNA repair . This pathway is often upregulated in BRCA-deficient tumors, making them particularly sensitive to Pol θ inhibitors . The downstream effects of this inhibition include impaired DNA repair and increased genomic instability .

Pharmacokinetics

A related compound was found to exhibit favorable pharmacokinetics, suggesting that this compound may have similar properties

Result of Action

The inhibition of Pol θ by this compound leads to increased genomic instability in cells, particularly in BRCA-deficient tumor cells . This can result in cell death, thereby reducing the growth and proliferation of the tumor .

特性

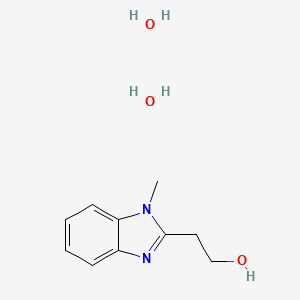

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.C2H2O4/c6-3-4(7)1-5-2-4;3-1(4)2(5)6/h5-7H,1-3H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBLSWSFDNUGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)

![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)

![8-(3-Chlorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2466736.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2466742.png)

![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)

![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)